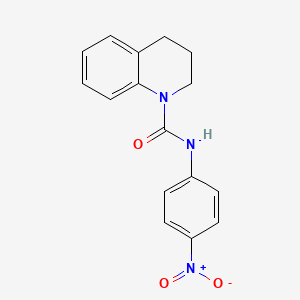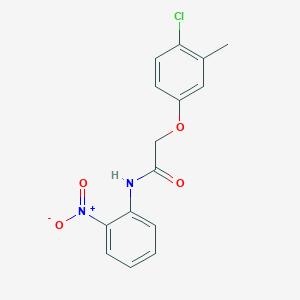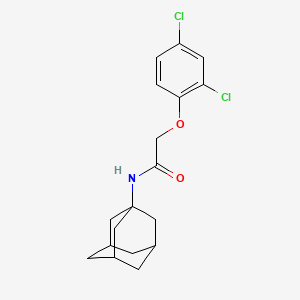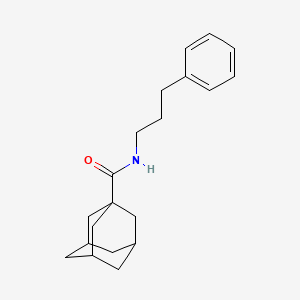
N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide
Vue d'ensemble
Description
N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as ACPD, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate neurotransmission in the central nervous system.
Mécanisme D'action
ACPD acts as a potent agonist of N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide, specifically mGluR1 and mGluR5. It binds to the extracellular domain of the receptor and induces a conformational change that activates the G protein-coupled signaling pathway. This leads to the modulation of intracellular signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
ACPD has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It also affects synaptic plasticity by regulating the expression of various proteins involved in synaptic transmission and plasticity. ACPD has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACPD in lab experiments is its potency and selectivity for mGluR1 and mGluR5. This allows researchers to specifically target these receptors and study their role in various physiological and pathological processes. However, one limitation of ACPD is its short half-life, which requires frequent administration in in vivo experiments.
Orientations Futures
There are several future directions for the use of ACPD in scientific research. One area of interest is the role of N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. ACPD has been shown to modulate the release of amyloid-beta and alpha-synuclein, two proteins that are implicated in the pathogenesis of these disorders. Another area of interest is the development of more potent and selective mGluR agonists that can be used in therapeutic applications. Finally, the use of ACPD in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
Conclusion:
In conclusion, ACPD is a potent agonist of mGluR1 and mGluR5 that has been widely used in scientific research to study the role of these receptors in various physiological and pathological processes. It has unique biochemical and physiological effects that make it a valuable tool for investigating the mechanisms underlying learning and memory, pain perception, and neurological disorders. Despite its limitations, ACPD has contributed significantly to our understanding of this compound and their role in the central nervous system.
Applications De Recherche Scientifique
ACPD has been extensively used in scientific research to study the role of N-1-adamantyl-2-(4-chloro-3-methylphenoxy)acetamide in various physiological and pathological processes. It has been shown to modulate neurotransmission, synaptic plasticity, learning and memory, and pain perception. ACPD has also been used to investigate the role of this compound in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-12-4-16(2-3-17(12)20)23-11-18(22)21-19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,13-15H,5-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSQQNLPQZDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)
![2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)
![2-[(3-methoxyphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949330.png)
![N-(3,4-dimethylphenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949334.png)
![N-(4-tert-butylphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949335.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949339.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949355.png)


![N-(3-chlorophenyl)-N'-[5-({[2-(4-methylphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3949382.png)
